molecular formula C4H8N4O2 B12820267 3-Amino-2-oxoimidazolidine-1-carboxamide

3-Amino-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12820267
M. Wt: 144.13 g/mol
InChI Key: MKVLVQJRBWAABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-oxoimidazolidine-1-carboxamide (CAS 769883-43-4) is a high-purity imidazolidine derivative supplied for research and development purposes. This compound, with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol, serves as a versatile scaffold in medicinal and agricultural chemistry . Recent research highlights the significant potential of the 2-oxoimidazolidine core in developing novel antifungal agents. Quantitative Structure-Activity Relationship (QSAR) modeling and experimental studies have identified 2-oxoimidazolidine-based sulfonamides as potent inhibitors of Phytophthora infestans , with several derivatives exhibiting fungicidal activity comparable to known commercial fungicides . The mechanism of action for these derivatives is proposed to involve the inhibition of the fungal enzyme CYP51, a key player in sterol biosynthesis . Furthermore, compounds based on the 2-oxoimidazolidine structure are key intermediates in pharmaceutical synthesis. They are recognized as valuable precursors in the preparation of optically active derivatives that serve as hypotensive agents with potent angiotensin-converting enzyme (ACE) inhibitory activity . The structural similarity of related molecules, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, to naturally occurring (S)-pyroglutamic acid also underscores the relevance of this chemotype in the synthesis of peptide hormones and various synthetic drug candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

3-amino-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H8N4O2/c5-3(9)7-1-2-8(6)4(7)10/h1-2,6H2,(H2,5,9)

InChI Key

MKVLVQJRBWAABI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Oxoimidazolidine 1 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Imidazolidinone Ring Formation

The construction of the imidazolidinone ring is a key step in the synthesis of these compounds. Several methods have been developed, ranging from traditional cyclization reactions to more modern multi-component approaches.

Cyclization Reactions Utilizing Urea (B33335) and Related Derivatives

Urea and its derivatives are common starting materials for the synthesis of imidazolidinones. These reactions typically involve the cyclization of a urea molecule that has been appropriately functionalized.

One approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This method allows for the introduction of a pharmacophore group at the 4-position of the imidazolidine (B613845) ring. kazanmedjournal.ru The reaction proceeds through the formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile to form the imidazolidinone ring. nih.gov The use of trifluoroacetic acid (TFA) as a catalyst in refluxing toluene (B28343) has been reported to give good to high yields of the desired products. nih.gov

Another strategy involves the intramolecular hydroamidation of propargylic ureas. acs.org In this method, a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), catalyzes the cyclization of the propargylic urea to form the imidazolidinone ring. mdpi.com This reaction is highly regioselective, favoring the 5-exo-dig cyclization pathway. acs.org The reaction can be carried out under ambient conditions with short reaction times. organic-chemistry.org

Radical cyclizations of urea radical anions, generated by reductive electron transfer, have also been explored for the synthesis of complex nitrogen heterocycles. researchgate.net

Starting MaterialReagentsProductKey Features
(2,2-diethoxyethyl)ureasAromatic/heterocyclic C-nucleophiles, TFA, Toluene4-substituted imidazolidin-2-onesIntroduces diversity at the 4-position. nih.gov
Propargylic ureasDBUImidazolidin-2-onesHigh regioselectivity, ambient conditions. acs.orgmdpi.com
N-(2-Hydroxyethyl)ureasActivation agent2-ImidazolidinonesRegiocontrolled cyclization. acs.org

Phosgene-Mediated Ring Closure Strategies

Phosgene (B1210022) and its derivatives, such as triphosgene (B27547), are effective carbonylating agents for the synthesis of imidazolidinones. mdpi.com These reagents react with 1,2-diamines to form the cyclic urea structure. mdpi.comgoogle.com The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.com

While effective, the high toxicity of phosgene has led to the development of safer alternatives. google.com Triphosgene, a solid and therefore more easily handled compound, is a common substitute. nih.gov The reaction of ethylenediamine (B42938) with phosgene or triphosgene in the presence of sodium hydroxide (B78521) has been used to synthesize 2-imidazolidone. google.comgoogle.com

The mechanism of phosgene-mediated cyclization involves the sequential intermolecular and intramolecular acyl nucleophilic substitution reactions. mdpi.com The diamine first reacts with the phosgene to form a carbamoyl (B1232498) chloride intermediate, which then undergoes intramolecular cyclization to form the imidazolidinone ring. msu.edu

DiamineCarbonylating AgentBaseProduct
EthylenediaminePhosgeneSodium hydroxide2-Imidazolidone google.comgoogle.com
Substituted 1,2-diaminesTriphosgeneTriethylamineSubstituted imidazolidin-2-ones mdpi.com

Multi-component Reaction Pathways for Imidazolidine-Carboxamide Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazolidine-carboxamides. nih.govnih.gov These reactions involve the combination of three or more starting materials in a single step to form a product that contains significant portions of all the reactants. nih.gov

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs that can be adapted for the synthesis of imidazolidinone derivatives. nih.govresearchgate.netresearchgate.net

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.govencyclopedia.pub By choosing appropriate starting materials, this reaction can be used to construct the core structure of imidazolidine-carboxamides. nih.gov

Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov A variation of this reaction, the Ugi three-component reaction (U-3CR), uses water released during the initial amine-aldehyde condensation as the nucleophile in the absence of a carboxylic acid, yielding an α-aminoamide. nih.gov The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is another valuable MCR for synthesizing imidazo[1,2-a]pyridines, which can be functionalized to produce related heterocyclic structures. mdpi.comnih.gov

These MCRs are highly versatile and allow for the rapid generation of libraries of compounds with diverse substitutions. nih.gov

Reaction NameComponentsProduct Type
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide nih.govencyclopedia.pub
Ugi Reaction (4-component)Amine, Carbonyl, Carboxylic Acid, IsocyanideBis-amide nih.gov
Ugi Reaction (3-component)Amine, Carbonyl, Isocyanideα-Aminoamide nih.gov
Groebke–Blackburn–Bienaymé ReactionAldehyde/Ketone, Amidine, IsocyanideImidazo[1,2-a]pyridines mdpi.comnih.gov

Stereoselective Synthesis and Chiral Induction in 3-Amino-2-oxoimidazolidine-1-carboxamide Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in fields such as medicinal chemistry, where biological activity is often dependent on the three-dimensional arrangement of atoms. Asymmetric synthesis and chiral induction are key strategies to achieve this. youtube.com

Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are commonly employed. youtube.com Imidazolidinones themselves can act as chiral auxiliaries. For instance, the diastereoselectivity of reactions can be significantly influenced by the N-substituents on the imidazolidinone ring, with bulky arenesulfonyl groups often leading to high levels of stereocontrol. capes.gov.br

The stereoselective synthesis of substituted 1,3-oxazolidines, which are structurally related to imidazolidinones, has been achieved through Pd-catalyzed carboamination reactions, yielding products with good to excellent diastereoselectivity. nih.gov Similarly, the enantioselective synthesis of polyfunctionalized 4-isoxazolines has been accomplished using a second-generation MacMillan imidazolidinone catalyst, demonstrating the role of these heterocycles in catalyzing stereoselective transformations. nih.gov

The stereocontrolled construction of the stereocenters in molecules like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved using Garner's aldehyde as a common chiral starting material. elsevierpure.com Furthermore, stereoselective anomeric O-alkylation of a 2N,3O-oxazolidinone-protected d-mannosamine has been developed for the synthesis of 2-amino-2-deoxy-β-d-mannosides, highlighting the use of related heterocyclic systems in controlling stereochemistry. nih.gov

Functionalization and Derivatization Strategies at Key Positions

The properties and biological activity of this compound can be modified by introducing different functional groups at various positions of the imidazolidinone ring.

Modification of the Imidazolidinone Nitrogen Atoms (N1, N3)

The synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a pseudo-multicomponent one-pot protocol. researchgate.net This involves the in situ formation of a Schiff base from a diamine, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). researchgate.netnih.gov

The functionalization of imidazolidinones can also be achieved through direct C-H activation or by utilizing the reactivity of the nitrogen atoms. acs.org For example, the synthesis of polycyclic imidazolidinones has been accomplished via redox-annulations of cyclic amines with α-ketoamides. acs.org Solid-phase synthesis methodologies have also been developed for the preparation of polyamides containing imidazole (B134444) and pyrrole (B145914) amino acids, which involves the formation of amide bonds with support-bound aromatic amines. caltech.edu

Reactions at the 2-Oxo Group and its Transformations

The carbonyl group at the C2 position of the imidazolidinone ring is a key site for chemical transformations, allowing for the introduction of different functionalities. A primary transformation is thionation, which converts the oxo group into a thioxo (C=S) group, significantly altering the electronic properties and potential biological activity of the scaffold.

Thionation Reactions: The conversion of the C=O group to a C=S group is typically achieved using various thionating agents. Lawesson's reagent is a common choice for this transformation in a variety of heterocyclic systems. Other reagents, such as phosphorus pentasulfide (P₄S₁₀) or the PSCl₃/H₂O/Et₃N system, can also be employed, sometimes under solvent-free microwave conditions to accelerate the reaction. organic-chemistry.org The reaction of amides with ammonium (B1175870) phosphorodithioate (B1214789) represents another efficient method for synthesizing the corresponding thioamides. organic-chemistry.org These methods are generally applicable to cyclic ureas, suggesting their utility for converting this compound to its thioxo analogue.

A novel approach for synthesizing thioxoimidazolidinone conjugates involves an "on-water" mediated one-pot synthesis, which highlights a green chemistry perspective for such transformations. rsc.org

Table 1: Common Thionating Agents and Conditions

Reagent Typical Conditions Reference
Lawesson's Reagent Toluene or xylene, reflux organic-chemistry.org
Phosphorus Pentasulfide (P₄S₁₀) Pyridine, reflux organic-chemistry.org
PSCl₃/H₂O/Et₃N Solvent-free, microwave irradiation organic-chemistry.org
Ammonium Phosphorodithioate Solvent, heat organic-chemistry.org

Introduction of Diverse Substituents on the Imidazolidinone Ring System

Functionalization of the imidazolidinone ring can occur at both nitrogen and carbon atoms, allowing for the creation of a diverse library of derivatives.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazolidinone ring can be functionalized through alkylation or arylation. N-alkylation can be achieved using various alkylating agents under basic conditions. nih.gov For instance, a phase transfer catalysis technique employing a base like potassium hydroxide with a catalyst such as tetrabutylammonium (B224687) bromide is effective for N-alkylation of unsaturated cyclic ureas. nih.gov

N-arylation often requires metal catalysis. Palladium-catalyzed methods have been developed for the highly selective N-arylation of unsymmetrical imidazoles using aryl halides or triflates, a methodology that could be adapted for the imidazolidinone core. nih.govmit.edu The use of specific ligands and pre-activated catalysts can overcome the inhibitory effects of the imidazole substrate itself, ensuring high yields and regioselectivity. nih.govmit.edu

Substitution at Ring Carbons: Introducing substituents at the C4 and C5 positions of the imidazolidinone ring is typically accomplished during the ring's synthesis rather than by post-cyclization modification. Strategies include the intramolecular hydroamination of propargylic ureas, where substituents on the starting urea are incorporated into the final ring structure. acs.org Similarly, palladium-catalyzed intramolecular diamination of alkenes allows for the synthesis of highly functionalized bicyclic imidazolidin-2-ones. mdpi.com Asymmetric hydroalkylation of alkynes with imidazolidinone derivatives derived from amino acids provides a pathway to quaternary α-alkenyl substituted amino acids, demonstrating a method to introduce complex substituents at the α-carbon. nih.gov

Table 2: Methods for Ring Functionalization

Position Reaction Type Key Reagents/Catalysts Substrate Type Reference
N1/N3 N-Alkylation KOH, Tetrabutylammonium Bromide Imidazolin-2-one nih.gov
N1/N3 N-Arylation Pd₂(dba)₃, Ligands (e.g., BrettPhos) Imidazole, Aryl Halide nih.govmit.edu
C4/C5 Cyclization BEMP (Phosphazene Base) Propargylic Urea acs.org
C4/C5 Cyclization Pd(0) Catalysts N-alkenyl ureas mdpi.com

Chemistry of the Carboxamide Moiety at C1

The carboxamide group at the C1 position is a versatile handle for further derivatization. Standard amide chemistry can be applied to modify this group, including hydrolysis, reduction, or conversion to other functional groups.

Hydrolysis and Further Reactions: The N-carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then serve as a precursor for other derivatives through standard carboxylic acid chemistry (e.g., esterification, conversion to acid chlorides).

Transformations to Other Functional Groups: The amide can be dehydrated to form a nitrile group, typically using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. Conversely, the amide can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). These transformations provide pathways to a wider range of functionalized derivatives starting from the C1-carboxamide scaffold. While specific examples for this compound are not prevalent, these reactions are fundamental in organic synthesis and are broadly applicable to carboxamide functionalities. nih.govresearchgate.net

Green Chemistry Approaches in Imidazolidinone-Carboxamide Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for constructing the imidazolidinone core. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A prominent green approach involves the use of carbon dioxide (CO₂) as a C1 building block, replacing toxic carbonylating agents like phosgene. The direct reaction of CO₂ with diamines to form cyclic ureas can be achieved under pressure and heat, sometimes without a catalyst. rsc.org The efficiency of this reaction can be significantly improved using heterogeneous catalysts like cerium oxide (CeO₂), which allows the reaction to proceed at low CO₂ pressures and provides high yields of the cyclic urea. rsc.orgepa.gov

Microwave-assisted synthesis is another green technique that accelerates reaction times and often improves yields. The synthesis of imidazolidinone derivatives via the cycloaddition of glycine (B1666218) on Schiff's bases has been shown to be highly efficient under microwave irradiation using a recyclable indium(III) chloride catalyst. researchgate.net Furthermore, using propylene (B89431) carbonate as a carbonylating agent under organocatalysis provides a solvent- and isocyanate-free pathway to cyclic ureas. researchgate.net

Table 3: Green Synthesis Strategies for Imidazolidinones

Strategy Carbon Source Catalyst Conditions Key Advantage Reference
CO₂ Fixation Carbon Dioxide None 6 MPa CO₂, 150 °C Catalyst-free rsc.org
Catalytic CO₂ Fixation Carbon Dioxide CeO₂ 0.3 MPa CO₂, 2-Propanol High efficiency, reusability rsc.orgepa.gov
Microwave Synthesis Schiff's Base Indium(III) Chloride Microwave irradiation Rapid, high yield researchgate.net

Process Chemistry and Scalable Synthetic Routes for Research Production

Scaling up the synthesis of imidazolidinone derivatives for research or industrial production requires robust, high-yielding, and economically viable routes. A key consideration is the choice of starting materials and reagents that are readily available and cost-effective.

One patented process for producing 1,3-dimethyl-2-imidazolidinone (B1670677) involves reacting N,N'-dimethylethylene diamine with phosgene in water, with a dehydrochlorinating agent to control the pH between 3.0 and 10.0, achieving high yields. google.com While this uses the hazardous reagent phosgene, it illustrates a scalable industrial approach.

For broader applicability and safer processes, methods avoiding reagents like phosgene are preferred. The synthesis of imidazolidin-2-ones from N-allylureas, formed from readily available N-allylamines and isocyanates, followed by a palladium-catalyzed cyclization, is a scalable two-step process. organic-chemistry.org Another approach involves a pseudo-multicomponent one-pot protocol starting from a diamine, which undergoes in-situ Schiff base formation, reduction, and subsequent cyclization with carbonyldiimidazole (CDI). nih.gov This method is efficient and has been optimized using statistical analysis, making it suitable for scale-up. nih.gov Such multi-component or one-pot strategies are advantageous for process chemistry as they reduce the number of unit operations and associated waste.

Advanced Spectroscopic and Structural Analysis of 3 Amino 2 Oxoimidazolidine 1 Carboxamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is indispensable for determining the precise atomic connectivity of 3-Amino-2-oxoimidazolidine-1-carboxamide. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and identify the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methylene (B1212753) protons (CH₂) of the imidazolidinone ring at positions C4 and C5 would likely appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms. The protons of the primary amine (-NH₂) at position 3 and the carboxamide (-CONH₂) at position 1 would appear as exchangeable signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon backbone. Two distinct carbonyl carbon signals are anticipated at the lower field (downfield) region of the spectrum: one for the cyclic urea (B33335) carbonyl (C2) and another for the carboxamide carbonyl. The C2 carbon of the imidazolidinone ring typically appears around 180 ppm. mdpi.com The two methylene carbons (C4 and C5) of the ring would be found in the aliphatic region of the spectrum. The analysis of imidazolidine (B613845) derivatives often involves detailed interpretation of chemical shifts and coupling constants to understand conformational features. researchgate.net

Expected NMR Data for this compound

This table presents hypothetical data based on typical values for similar functional groups and structures.

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H CH ₂ (Ring) 3.0 - 4.0 Multiplet
¹H NH ₂ (Amino) Variable (e.g., 2.5 - 4.5) Broad Singlet
¹H NH ₂ (Carboxamide) Variable (e.g., 6.0 - 8.0) Broad Singlet
¹³C C H₂ (Ring) 40 - 60 -
¹³C C =O (Carboxamide) 165 - 175 -

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.gov These methods are complementary, as some molecular vibrations are more active in IR and others in Raman. nih.gov

For this compound, the key vibrational modes would be:

N-H Stretching: Both the amino (-NH₂) and carboxamide (-CONH₂) groups will exhibit N-H stretching vibrations, typically in the 3200-3500 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The cyclic urea carbonyl (at C2) and the carboxamide carbonyl will have slightly different frequencies due to their distinct electronic environments. These are typically strong bands appearing in the 1650-1750 cm⁻¹ region. In related cyclic structures, the C=O stretch is a prominent feature. uu.nl

N-H Bending: The bending vibrations (scissoring) of the NH₂ groups are expected to appear around 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the various C-N bonds within the ring and the carboxamide group will appear in the fingerprint region (1000-1350 cm⁻¹).

The simulation of infrared and Raman spectra using theoretical methods like Density Functional Theory (DFT) can aid in the precise assignment of observed vibrational bands. nih.gov

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Amine & Amide 3200 - 3500 Medium-Strong
C-H Stretch Methylene 2850 - 3000 Medium
C=O Stretch Urea & Carboxamide 1650 - 1750 Strong
N-H Bend Amine & Amide 1580 - 1650 Medium-Variable

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₄H₇N₅O₂), HRMS would provide a highly precise mass measurement of the molecular ion (e.g., [M+H]⁺).

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the molecule's structure through characteristic fragmentation patterns. Plausible fragmentation pathways for this compound would include:

Loss of the carboxamide group (-CONH₂) as a neutral fragment.

Cleavage of the exocyclic amino group (-NH₂).

Ring-opening fragmentation, leading to the cleavage of the imidazolidinone core.

Analysis of the resulting fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise coordinates for each atom, allowing for the determination of bond lengths, bond angles, and torsional angles in the solid state.

For this compound, a crystal structure would definitively confirm the connectivity and provide detailed insight into:

Ring Conformation: The five-membered imidazolidinone ring is not perfectly planar and would likely adopt an envelope or twist conformation.

Bond Parameters: Precise measurements of the C=O and C-N bond lengths within the urea and carboxamide moieties.

Intermolecular Interactions: The crystal packing would be heavily influenced by intermolecular hydrogen bonding involving the N-H groups (both amino and carboxamide) and the C=O oxygen atoms. These interactions dictate the solid-state architecture.

Studies on similar N-amino-imidazolin-2-one structures have utilized X-ray diffraction to reveal detailed conformational features, such as the formation of specific turn structures in peptide mimics. nih.gov

Typical Bond Lengths in Imidazolidinone Systems

Bond Typical Length (Å)
C=O (Urea) 1.22 - 1.25
C-N (Ring) 1.35 - 1.48

Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism) for Stereochemical Assignment

The presence of a stereocenter at the C3 position (bearing the amino group) makes this compound a chiral molecule. Chiroptical techniques are essential for analyzing its stereochemistry, provided it is synthesized in an enantiomerically enriched or pure form.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. A non-zero specific rotation ([α]) would confirm the sample is optically active, and the sign of rotation (+ or -) helps to characterize a specific enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chromophores (light-absorbing groups) in a chiral molecule. The carbonyl groups (C=O) in this compound would act as chromophores. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore and can be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules.

Conformational Analysis and Tautomerism Studies of the Imidazolidinone Ring

The five-membered imidazolidinone ring is flexible and can exist in various conformations. Computational modeling, in conjunction with NMR data (such as Nuclear Overhauser Effect, nOe), can be used to determine the preferred conformation in solution. researchgate.net The analysis would focus on the degree of ring puckering and the relative orientation of the substituents.

Tautomerism: The primary tautomeric equilibrium to consider for this molecule involves the cyclic urea moiety. The 2-oxo form (a lactam) is generally in equilibrium with its 2-hydroxy-imidazolinium tautomer (a lactim).

For this compound, the keto (oxo) form is expected to be overwhelmingly predominant under normal conditions due to the greater stability of the amide C=O double bond compared to the imine C=N double bond of the tautomeric iminol form. Spectroscopic evidence, particularly the strong C=O stretch in the IR and the chemical shift of the C2 carbon in the ¹³C NMR, would confirm the dominance of the oxo tautomer.

Investigation of Molecular Interactions and Structure Activity Relationships of Imidazolidine 1 Carboxamide Derivatives

Biochemical Target Identification and Ligand Binding Studies at the Molecular Level

The identification of specific protein targets is a critical step in understanding the therapeutic potential of any chemical scaffold. For imidazolidine-1-carboxamide derivatives, research has identified several key biochemical targets through various screening and experimental methods. Direct biochemical approaches, which may involve labeling the small molecule or protein, and computational methods are often employed to pinpoint these interactions. nih.govnih.gov

One of the most prominent targets identified for derivatives of the 2-oxoimidazolidine core is the Angiotensin-Converting Enzyme (ACE) . nih.govnih.gov Studies involving the synthesis of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives have demonstrated potent binding and inhibitory activity against ACE. nih.gov

Beyond ACE, the broader imidazolidinone scaffold has been investigated for its interaction with other significant enzymes. For instance, certain imidazolidinone derivatives have been designed and evaluated as selective inhibitors of Cyclooxygenase-2 (COX-2) , an enzyme crucial in inflammation and pain pathways. najah.edu Molecular docking studies have been instrumental in predicting and analyzing the binding of these compounds within the COX-2 active site. najah.edu

Other research has identified additional targets for related carboxamide structures, including:

P2X receptors , which are ligand-gated ion channels involved in conditions like chronic pain and inflammation. nih.gov

The Aryl Hydrocarbon Receptor (AHR) , where carboxamide derivatives have shown potential in modulating immune responses relevant to skin diseases. nih.gov

Carbonic Anhydrases (CAs) , with studies measuring the binding affinity of novel sulfonamide-bearing derivatives to different CA isoenzymes. nih.gov

These findings highlight the versatility of the imidazolidine-1-carboxamide scaffold in interacting with a diverse range of protein targets, paving the way for the development of specific inhibitors.

Enzyme Inhibition Mechanisms and Molecular Recognition (e.g., Angiotensin-Converting Enzyme Inhibition)

Derivatives of 3-Amino-2-oxoimidazolidine-1-carboxamide primarily exert their effects through the inhibition of specific enzymes. The mechanism of inhibition often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding and thus blocking the catalytic reaction.

A primary example is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metalloproteinase in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin. nih.govscienceopen.com By inhibiting ACE, these compounds can effectively lower blood pressure. nih.gov

Research into (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives revealed potent in vitro ACE inhibitory activities. nih.gov The dicarboxylic acid forms of these compounds, particularly those with an S,S,S stereochemical configuration, showed exceptionally low IC50 values, indicating high potency. nih.gov The molecular recognition process involves the carboxyl groups of the inhibitor coordinating with the essential zinc ion in the ACE active site, mimicking the binding of the natural substrate.

Table 1: In Vitro ACE Inhibitory Activity of Selected (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic Acid Derivatives nih.gov
CompoundConfigurationIC50 (M)
3aS,S,S1.5 x 10⁻⁹
3bS,S,S1.1 x 10⁻⁹
3cS,S,S1.1 x 10⁻⁹
3dS,S,S1.2 x 10⁻⁹
3eS,S,S2.0 x 10⁻⁹
3fS,S,S2.8 x 10⁻⁹

Similarly, imidazolidinone derivatives designed as COX-2 inhibitors function by occupying the enzyme's active site. Molecular dynamics simulations have shown that these compounds form stable interactions with key amino acid residues, such as SER530, ALA527, and VAL523, through hydrogen bonds and hydrophobic interactions, thereby blocking prostaglandin (B15479496) synthesis. najah.edu

Derivation of Structure-Activity Relationships (SAR) for Specific Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a compound's chemical structure correlates with its biological activity. For imidazolidine-1-carboxamide derivatives, SAR studies have been crucial for optimizing their potency and selectivity.

In the context of ACE inhibition, specific structural features of (4S)-1-Alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives have been identified as critical for high potency:

Stereochemistry : A (4S) configuration in the imidazolidine (B613845) ring is crucial. Derivatives possessing an S,S,S configuration across all chiral centers consistently demonstrate the most potent in vitro ACE inhibitory activities. nih.gov

Carboxylic Acid Groups : The presence of two carboxylic acid groups is a key determinant for potent inhibition, allowing for strong interaction with the ACE active site. nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for ACE Inhibitors based on the 2-Oxoimidazolidine Scaffold nih.gov
Structural FeatureEffect on ACE Inhibition
(4S) configuration of the imidazolidine ringEssential for high potency.
Dicarboxylic acid functionalityCrucial for binding to the ACE active site.
S,S,S stereochemistryLeads to the most potent compounds in the series.
Conversion to monoester prodrugImproves in vivo antihypertensive effects.

For other targets, such as COX-2, the imidazolidinone core, with its nitrogen and carbonyl groups, effectively facilitates interactions. najah.edu The addition of different functional groups to this core allows for the modulation of activity and selectivity. For example, in a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives targeting the SARS-CoV-2 main protease, the specific amino acid side chains attached to the carboxamide influenced the binding affinity, with certain substitutions leading to significantly lower IC50 values. nih.gov

Ligand Design Principles Based on the this compound Scaffold

The this compound scaffold serves as a "privileged structure" in drug design. ump.edu.pl Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for developing novel therapeutic agents. ump.edu.plresearchgate.net The imidazole (B134444) ring, a component of this scaffold, is electron-rich and contains structural features that facilitate multiple types of interactions, including hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.gov

Ligand design based on this scaffold often employs a structure-based drug design (SBDD) approach. nih.govnih.gov This involves:

Scaffold Hopping/Modification : Starting with the core imidazolidine ring, chemists can introduce various substituents to explore chemical space and optimize interactions with a specific target.

Computational Docking : Molecular docking studies are used to predict how different derivatives will bind to the target protein's active site, guiding the synthesis of the most promising candidates. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's potency or pharmacokinetic profile.

Molecular Hybridization : Combining the imidazolidine-1-carboxamide scaffold with other pharmacologically active fragments can create hybrid molecules with enhanced or dual activities. ump.edu.pl

This rational design approach allows for the development of potent and selective ligands. For example, by understanding the key binding interactions within the active site of an enzyme, designers can add or modify functional groups on the scaffold to enhance these interactions, leading to improved inhibitory potency. nih.gov

Analysis of Allosteric Modulation and Active Site Binding

While many derivatives of the imidazolidine-1-carboxamide scaffold act as competitive inhibitors by binding directly to the active site, some related compounds have been shown to exhibit allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity.

Studies on imidazoline (B1206853) receptor ligands have provided evidence for the allosteric modulation of semicarbazide-sensitive amine oxidases (SSAO). nih.gov It was observed that certain ligands could modulate enzyme kinetics by interacting with potentially three distinct sites, suggesting a complex mechanism of allosteric control and communication between enzyme subunits. nih.gov Similarly, a study of carboxamide derivatives as P2X receptor antagonists found that the most potent compounds acted via a non-competitive, negative allosteric mechanism. nih.gov

However, direct active site binding remains the most commonly characterized mechanism for this class of compounds. Molecular docking and X-ray crystallography studies provide detailed pictures of these interactions. For instance, docking of imidazolidinone derivatives into the COX-2 active site revealed key hydrogen bonds with residues like TYR355 and ARG513, and hydrophobic interactions with VAL523 and PHE518. najah.edu The ability of the ligand to fit snugly within the binding pocket and form these specific non-covalent interactions is crucial for its inhibitory effect. nih.gov This detailed understanding of active site binding is essential for the rational design of more potent and selective inhibitors. nih.gov

Computational Chemistry and Theoretical Studies on 3 Amino 2 Oxoimidazolidine 1 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-2-oxoimidazolidine-1-carboxamide, DFT calculations are instrumental in elucidating its fundamental chemical properties. These calculations can confirm the molecule's structural integrity and provide deep insights into its reactivity. ugm.ac.id

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic parameters. ugm.ac.id Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, a range of global chemical reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. ugm.ac.idbiointerfaceresearch.com These descriptors provide a quantitative measure of different aspects of the molecule's reactivity.

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Global Chemical Reactivity Descriptors Derived from DFT This table presents examples of descriptors that would be calculated for this compound using DFT. The formulas show how they are derived from Ionization Potential (IP = -EHOMO) and Electron Affinity (EA = -ELUMO). ugm.ac.id

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) (IP + EA) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution. biointerfaceresearch.com
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Chemical Potential (μ) -(IP + EA) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the global electrophilic nature of the molecule.

Studies on related heterocyclic compounds, like imidazolin-4-one derivatives, have successfully used these DFT-derived parameters to gain a comprehensive understanding of their characteristics, which is essential for compound design and development. ugm.ac.id Similar calculations on oxazole (B20620) and benzothiazole (B30560) derivatives have also demonstrated the power of DFT in correlating electronic structure with potential biological activity. mdpi.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to simulate the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often expressed as a docking score. qu.edu.sa

The process involves preparing the 3D structures of both the ligand and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, and a scoring function is used to estimate the binding energy for each pose. researchgate.net Lower docking scores typically indicate a more favorable binding interaction.

For this compound, docking studies would be crucial for identifying potential protein targets and understanding the structural basis of its activity. By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on imidazolone (B8795221) derivatives have used docking to identify strong interactions with target proteins, highlighting specific molecules as promising candidates for targeted therapy. nih.gov Similarly, docking studies on imidazole (B134444) and benzimidazole (B57391) derivatives have successfully confirmed experimental findings and helped identify attractive candidates for developing new therapeutic agents. nih.gov

Table 2: Example of Molecular Docking Results for Imidazolone Derivatives Against Cancer-Related Proteins This table is a representative example based on findings for similar compound classes and illustrates the type of data generated from molecular docking studies. nih.gov

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Molecule 3g 4MAN-52.13(Example) TYR22, LYS45
Molecule 5f 1HNJ-38.63(Example) ASP89, ARG112
Molecule 2g 4MAN(Not specified)(Example) GLU55, SER23
Molecule 2f 1HNJ(Not specified)(Example) HIS78, VAL91

This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not available from static models like molecular docking.

When applied to this compound, MD simulations can be used for several purposes. First, they can be used to explore the conformational landscape of the molecule in different environments (e.g., in water or a lipid bilayer), identifying the most stable and populated conformations. Second, when applied to a ligand-protein complex predicted by molecular docking, MD simulations can assess the stability of the binding pose over time. jchemlett.com This helps to validate the docking results and provides a more realistic representation of the interaction. researchgate.net

MD simulations can also provide information about the binding kinetics, including the rates of association and dissociation of the ligand from the protein. This is achieved through advanced simulation techniques that can capture the entire binding or unbinding process. Furthermore, MD simulations on related imidazolium-based systems have been used to calculate important transport properties like diffusion coefficients and viscosity, which are crucial for understanding the behavior of these compounds in solution. nih.govnih.gov The simulations show that factors like ion size, shape, and charge delocalization are major determinants of these properties. nih.gov

Key analyses performed during MD simulations include calculating the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analyzing hydrogen bond occupancy to quantify the stability of key interactions. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be quantified and used for prediction. nih.gov For a class of compounds including this compound, QSAR modeling can be a valuable tool for predicting the activity of untested analogs and for guiding the design of new, more potent derivatives.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors used in QSAR modeling, as seen in studies of related imidazoline (B1206853) and imidazole derivatives. nih.govnih.gov

Descriptor TypeExamplesDescription
Physicochemical logP, Distribution Coefficient (ClogD)Relate to the hydrophobicity and distribution of the compound in different phases.
Electronic Partial Atomic Charges, Hammett sigma (σ)Describe the electronic properties, such as electron-donating or -withdrawing effects.
Steric Molar Refractivity (MR), STERIMOL parametersQuantify the size and shape of the molecule or its substituents.
Topological Wiener Index, Zagreb IndexNumerical values derived from the graph representation of the molecule. youtube.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov The resulting model is then rigorously validated to ensure its statistical significance and predictive power. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the time and cost of drug discovery. mdpi.com

In Silico Screening and Virtual Library Design for Imidazolidine-Carboxamide Derivatives

In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. stanford.edu This approach allows researchers to evaluate millions or even billions of molecules computationally, which is much faster and cheaper than experimental high-throughput screening. researchgate.net

For the imidazolidine-carboxamide scaffold, virtual screening can be used to explore vast chemical space and identify novel derivatives with potentially improved activity. There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown, but a set of active molecules has been identified. LBVS searches for new molecules that are similar to the known actives, based on the principle that structurally similar molecules often have similar biological activities. nih.gov Techniques include 2D and 3D similarity searches. nih.gov

Structure-Based Virtual Screening (SBVS): Also known as molecular docking, this method is used when the 3D structure of the target protein is known. Large compound libraries are docked into the protein's active site, and the molecules are ranked based on their docking scores. researchgate.net

The process often begins with the design of a virtual library of imidazolidine-carboxamide derivatives. This can be done by enumerating various substituents at different positions on the core scaffold. This library is then screened using either LBVS or SBVS. The top-ranking hits are then selected for further investigation, which may include more detailed computational analysis or experimental testing.

Collaborative virtual screening efforts have shown that this approach can rapidly expand the structure-activity relationship (SAR) for a given chemotype and lead to the identification of novel scaffolds with improved properties. nih.gov As virtual libraries continue to grow into the billions of compounds, computational methods are the only feasible way to explore this vast chemical space, and studies have shown that screening larger libraries can lead to the discovery of more potent inhibitors. researchgate.netchemrxiv.org

Applications of the 3 Amino 2 Oxoimidazolidine 1 Carboxamide Scaffold in Chemical Sciences Research

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification of its peripheral functional groups. The 2-imidazolidinone core, the central structure of 3-Amino-2-oxoimidazolidine-1-carboxamide, fits this description, appearing in a wide range of biologically active compounds. nih.govnih.gov Its structural relative, the 2-oxazolidinone (B127357) scaffold, is famously represented by the antibiotic Linezolid, highlighting the value of these five-membered heterocycles in drug design. nih.govnih.govrsc.org

The 2-imidazolidinone ring itself is a component of approved drugs such as the ACE inhibitor imidapril (B193102) and the antibiotic azlocillin. wikipedia.org The core structure acts as a rigid and stable backbone, allowing the appended functional groups—in this case, the 3-amino and 1-carboxamide (B11826670) moieties—to be precisely oriented to interact with protein binding sites. The amino group can act as a hydrogen bond donor or a site for further derivatization, while the carboxamide group provides both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition in biological systems.

Research has demonstrated the broad therapeutic potential of imidazolidinone derivatives. Various substituted imidazolidinones have been synthesized and evaluated for a range of biological activities, confirming the privileged nature of this scaffold. nih.govnih.govnih.gov

Table 1: Examples of Biologically Active Imidazolidinone Derivatives

Derivative ClassBiological ActivityResearch FindingCitation(s)
Imidazolidine-2,4-dionesAnticancerDesigned as inhibitors of anti-apoptotic Bcl-2 proteins, with some compounds showing potent growth inhibitory effects on cancer cell lines. nih.gov
2-Imidazolin-5-onesAnti-inflammatory, AnalgesicA series of pyrazole-containing imidazolinones showed significant anti-inflammatory properties in studies. nih.gov
5-Imino-4-thioxo-2-imidazolidinonesAntibacterial, AntifungalVarious substituted derivatives displayed significant antimicrobial activity, indicating the core moiety's importance for the effect. nih.gov

Development of Chemical Probes and Tools for Fundamental Biological Research

Chemical probes are specialized small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The development of such tools is crucial for fundamental research and target validation in drug discovery. The structure of this compound is well-suited for derivatization into chemical probes.

The primary amino group at the N-3 position serves as an excellent synthetic handle for attaching reporter tags, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for photo-affinity labeling to identify binding partners). Likewise, the N-1 carboxamide can be modified. This inherent functionality allows the imidazolidinone core to be systematically converted into a tool compound to investigate its biological targets and mechanism of action. While specific probes based on this exact molecule are not widely reported, related imidazolidinone derivatives have been used to study biological targets like dopamine (B1211576) receptors, demonstrating the scaffold's utility in creating tools for neurobiology research.

Catalysis and Organocatalysis Applications of Imidazolidinone Derivatives

The imidazolidinone scaffold has gained significant prominence in the field of asymmetric organocatalysis, largely due to the pioneering work of David MacMillan. acs.orgyoutube.com It is important to note that these renowned catalysts are based on the 4-imidazolidinone isomer, not the 2-oxoimidazolidinone structure of the title compound. wikipedia.org However, their success has cemented the imidazolidinone ring system as a cornerstone of modern catalysis.

These organocatalysts function by forming a chiral iminium ion with α,β-unsaturated aldehydes or ketones. wikipedia.orgmaynoothuniversity.ie This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile and allowing for highly stereocontrolled reactions. youtube.commaynoothuniversity.ie The development of these catalysts provided a valuable metal-free alternative to traditional transition-metal catalysts. acs.org Their application has enabled the efficient and enantioselective synthesis of complex molecules. nih.gov

Table 2: Selected Asymmetric Reactions Enabled by MacMillan-type Imidazolidinone Catalysts

Reaction TypeDescriptionCitation(s)
Diels-Alder ReactionCatalyzes the [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes, producing chiral cyclic products with high enantioselectivity. youtube.comnih.gov
Mukaiyama-Michael AdditionEnables the enantioselective conjugate addition of silyl (B83357) enol ethers to α,β-unsaturated aldehydes, forming valuable γ-butenolide structures.
Friedel-Crafts AlkylationFacilitates the asymmetric alkylation of electron-rich aromatics like indoles and pyrroles onto α,β-unsaturated aldehydes. youtube.com
EpoxidationUsed for the enantioselective epoxidation of unsaturated aldehydes, often employing hypervalent iodine reagents as the oxidant.
Intramolecular Diels-Alder (IMDA)Applied to the asymmetric synthesis of complex polyketides, such as in the total synthesis of Solanapyrone D. nih.gov

Precursor to Agrochemical Research and Development (Chemical Synthesis Perspective)

The 2-oxoimidazolidinone core, being a cyclic urea (B33335), is a recognized structural motif in the field of agrochemicals. nih.govgoogle.com The parent compound, 2-imidazolidinone (also known as ethylene (B1197577) urea), is a known decomposition product of widely used ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides. sincerechemical.comguidechem.comchemicalbook.com This connection underscores the environmental and metabolic relevance of the scaffold in agricultural settings.

From a synthetic perspective, the 2-oxoimidazolidinone ring serves as a versatile precursor for creating new agrochemicals. The core structure can be readily synthesized from commodity chemicals like ethylenediamine (B42938) and urea or carbon dioxide. guidechem.commdpi.comrsc.org The scaffold is present in compounds developed as fungicides, herbicides, and plant growth regulators. sincerechemical.comresearchgate.netcabidigitallibrary.org For example, some hydantoin (B18101) derivatives, which contain the imidazolidinone ring, are known to possess herbicidal and fungicidal properties. researchgate.net

The specific compound this compound, with its reactive amino and carboxamide groups, represents an ideal starting point for building a library of novel agrochemical candidates. These functional groups allow for the straightforward introduction of diverse chemical moieties, enabling a systematic exploration of structure-activity relationships to develop new, effective, and potentially safer crop protection agents.

Future Directions and Emerging Research Avenues for 3 Amino 2 Oxoimidazolidine 1 Carboxamide Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Production

The advancement of the 3-amino-2-oxoimidazolidine-1-carboxamide scaffold is intrinsically linked to the development of efficient and sustainable synthetic routes. Current research into related heterocyclic compounds highlights a move towards methodologies that offer higher yields, modularity, and reduced environmental impact.

Future synthetic exploration for this scaffold could benefit from adopting one-pot, multicomponent reaction strategies. An efficient one-pot, two-step solution-phase method has been successfully developed for synthesizing 2-amino-indole-3-carboxamides from simple starting materials like 2-halonitrobenzenes and cyanoacetamides. nih.gov This approach, which involves an SNAr reaction followed by a reduction/cyclization cascade, could be adapted to construct the imidazolidinone core of this compound, potentially streamlining its production. nih.gov

Furthermore, developing a modular synthesis, similar to the approach used for the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, would be highly advantageous. nih.gov A modular strategy allows for the systematic and rapid generation of a library of derivatives by varying the substituents at key positions, which is crucial for establishing structure-activity relationships (SAR). nih.gov For the target scaffold, this would involve versatile methods to introduce diversity at the amino group, the carboxamide moiety, and potentially on the imidazolidinone ring itself.

In line with green chemistry principles, future work should also focus on sustainable production methods. This includes the use of environmentally benign solvents, catalytic reagents over stoichiometric ones, and processes that minimize waste generation. For instance, the synthesis of certain thiazolidine-2,4-dione carboxamide derivatives has been achieved in excellent yields using specific coupling agents that represent a move toward more efficient and cleaner chemical processes. nih.gov

Application of Advanced Spectroscopic Techniques for Dynamic and Real-Time Studies

Understanding the three-dimensional structure, conformational dynamics, and reaction kinetics of this compound derivatives is critical for rational design. Advanced spectroscopic techniques are poised to provide unprecedented insights in this domain.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY and ROESY, can be employed to elucidate the precise spatial arrangement and conformational preferences of these molecules in solution. The study of related complex heterocyclic systems, such as the oxidative dimerization products of 3-aminothieno[2,3-b]pyridine-2-carboxamides, has relied heavily on detailed 1H and 13C NMR analysis to confirm their intricate stereochemistry. nih.gov Similar detailed NMR studies would be invaluable for confirming the structure of new derivatives and understanding intramolecular interactions, such as hydrogen bonding, that dictate their conformation.

Real-time monitoring of synthetic reactions and binding events represents another frontier. Techniques like real-time NMR and rapid-injection mass spectrometry can track the formation of intermediates and products, providing crucial mechanistic data. This would be particularly useful for optimizing the novel synthetic methodologies discussed previously. Furthermore, when studying interactions with biological macromolecules, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide real-time kinetic and thermodynamic data on binding, complementing structural data from methods like X-ray crystallography.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design by accelerating the identification and optimization of new molecules. nih.govnih.gov Integrating these computational tools into the research pipeline for this compound can significantly enhance the efficiency of discovering novel derivatives with desired properties.

Generative AI models can be employed for de novo design, creating vast virtual libraries of novel derivatives based on the core scaffold. nih.gov These models learn the "grammar" of chemistry to propose molecules that are synthetically feasible. hotspotthera.com Subsequently, predictive ML models can be trained on existing experimental data to forecast the biological activity, selectivity, and potential off-target effects of these virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov For example, Cyclica's Ligand Express, a cloud-based AI platform, is used to screen small molecules against a proteome to predict on- and off-target interactions, which could help in profiling derivatives of the imidazolidinone scaffold. nih.gov

This data-driven approach allows for a more rational exploration of chemical space, moving beyond traditional trial-and-error methods. nih.gov

Table 1: Application of AI/ML Models in the Development of this compound Derivatives

AI/ML Model TypeApplicationPotential Outcome
Generative Adversarial Networks (GANs) De novo design of novel chemical structures.Generation of diverse and unique derivatives based on the core scaffold for virtual screening.
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular descriptors.Prioritization of compounds for synthesis with a higher probability of desired activity.
Convolutional Neural Networks (CNNs) Analysis of protein-ligand binding pockets.Identification of key structural features required for optimal binding to a specific target. hotspotthera.com
Natural Language Processing (NLP) Mining scientific literature for target information.Accelerating the identification of potential new molecular targets and relevant biological pathways. hotspotthera.com
Proteome Screening Models Prediction of on-target and off-target interactions.Early assessment of a compound's selectivity profile and potential for adverse effects. nih.gov

Investigation of New Molecular Targets and Binding Mechanisms for Scaffold Expansion

A key avenue for future research is the expansion of the therapeutic applications of the this compound scaffold by identifying new molecular targets. The privileged nature of similar heterocyclic carboxamide structures in medicinal chemistry suggests that this scaffold could interact with a wide range of biological targets. nih.gov

Computational methods, particularly molecular docking, are essential first steps in this exploratory process. researchgate.net By docking virtual libraries of scaffold derivatives against known protein structures, researchers can generate hypotheses about potential binding interactions. For instance, molecular docking studies of benzothiazole (B30560) carboxamide derivatives have successfully predicted binding interactions with anti-inflammatory targets. researchgate.net This in silico screening can identify potential targets in various disease areas, including oncology, inflammation, and infectious diseases.

Following computational predictions, experimental validation is crucial. This involves synthesizing the prioritized compounds and testing their activity against the identified targets in biochemical and cell-based assays. The advancement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold to inhibit the bacterial SOS response serves as a template for this approach, where a high-throughput screen identified the initial hit, followed by chemical refinement to improve potency and expand the spectrum of activity. nih.gov

Understanding the precise binding mechanism is equally important. High-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) can reveal the atomic details of how these compounds interact with their target proteins. This structural information is invaluable for the subsequent cycle of structure-based drug design, enabling the rational modification of the scaffold to enhance affinity and selectivity.

Table 2: Potential Molecular Target Classes for Scaffold Expansion

Target ClassRationale for ExplorationExample Targets
Kinases Many heterocyclic compounds are known kinase inhibitors; the scaffold can be designed to fit into ATP-binding sites.Serine/threonine kinases (e.g., B-Raf), Tyrosine kinases (e.g., Src) nih.gov
Proteases The carboxamide group can form key hydrogen bonds within protease active sites.Caspases, Cathepsins
G-Protein Coupled Receptors (GPCRs) Allosteric modulation is a common mechanism for heterocyclic molecules.Muscarinic acetylcholine (B1216132) receptors (M4) nih.gov
DNA/RNA Processing Enzymes Targeting DNA repair or replication machinery is a strategy in anti-cancer and anti-bacterial therapy.DNA gyrase, Topoisomerases, LexA nih.gov
Carbonic Anhydrases Sulfonamide-bearing heterocyclic derivatives have shown potent inhibition of these enzymes. nih.govCA I, CA II, CA IX, CA XII nih.gov

Q & A

Q. What synthetic routes are available for 3-Amino-2-oxoimidazolidine-1-carboxamide, and how can structural purity be validated?

The compound is typically synthesized via multi-step reactions involving intermediates like substituted acetophenones and hydrazinecarboxamides. For example, POCl₃ in DMF at controlled temperatures (0–65°C) is used to cyclize precursors into imidazolidine derivatives . Structural validation requires a combination of IR spectroscopy (to confirm carbonyl and amine groups), ¹H/¹³C NMR (to resolve substituent positions and ring structure), and elemental analysis (to verify stoichiometry). Consistency between experimental and theoretical spectral data is critical for confirming purity .

Q. Which analytical techniques are prioritized for assessing batch-to-batch consistency in synthesized samples?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) and X-ray crystallography provide additional confirmation of molecular weight and 3D conformation. For example, discrepancies in NMR splitting patterns may indicate stereochemical variations, necessitating crystallographic resolution .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent systems). A robust approach includes:

  • Dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Triangulation of data from orthogonal methods (e.g., enzymatic assays vs. cellular viability tests).
  • Meta-analysis of published datasets to identify confounding variables like solvent toxicity (e.g., DMSO concentrations >1% may artifactually suppress activity) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Key strategies include:

  • Functional group diversification : Introducing sulfonyl (e.g., -SO₂CH₃) or aryl groups at the imidazolidine ring to modulate electron density and steric effects .
  • Regioselective modifications : Using protecting groups (e.g., Boc) to selectively target the amino or carbonyl moieties during reactions .
  • Computational modeling : Predicting substituent effects on binding affinity via molecular docking before synthesis .

Q. How can mechanistic studies identify the molecular targets of this compound in disease models?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to suspected targets (e.g., kinases, receptors).
  • CRISPR-Cas9 knockout libraries screen for genes whose deletion abolishes compound activity, pinpointing pathways involved.
  • Metabolomic profiling tracks downstream metabolic changes (e.g., ATP depletion in cancer cells) to infer mechanism .

Q. What methodologies address toxicity concerns while retaining pharmacological efficacy?

  • Prodrug design : Masking reactive groups (e.g., converting amines to carbamates) to reduce off-target interactions.
  • Pharmacokinetic profiling : Assessing bioavailability and tissue distribution in animal models to optimize dosing regimens.
  • Toxicogenomics : Identifying gene expression changes linked to adverse effects using RNA-seq .

Methodological Considerations

  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or ChEMBL .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and biological assay parameters (e.g., passage number of cell lines) in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.